molecular formula C16H16ClFN2O3S B2483848 1-(2-chloro-6-fluorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251697-76-3

1-(2-chloro-6-fluorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No. B2483848
CAS RN: 1251697-76-3
M. Wt: 370.82
InChI Key: WYMSUJDYSOCXSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 1-(2-chloro-6-fluorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of pyrrole derivatives, which share a component of the target molecule's structure, can be achieved through palladium-catalyzed cyanation/reduction sequences or via reactions involving chlorinated N-sulfinylimines for pyrrolidine derivatives (Wang et al., 2006); (Ruano, Alemán, & Cid, 2006).

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through reactions that involve nucleophilic addition and subsequent elimination processes, demonstrating control over stereoselectivity at newly created chiral carbons. Such synthesis routes provide a pathway to optically pure compounds, essential for further applications in chemical research and development (Ruano, Alemán, & Cid, 2006). Moreover, advancements in synthetic methodologies have led to the development of new heterocycle-based molecules, showcasing the role of this compound in facilitating the exploration of novel chemical entities with potential applications in material science and pharmaceuticals (Murthy et al., 2017).

Structural and Stereogenic Properties

Research has also delved into the structural analysis of derivatives, revealing insights into their stereogenic properties and potential for forming stable compounds with significant biological activities. These studies underscore the compound's utility in designing molecules with precise structural configurations, which is crucial for their biological efficacy and interaction with biological targets (Öztürk et al., 2019).

Application in Nonlinear Optics and Material Science

The compound and its derivatives have been investigated for their role in non-linear optics, demonstrating their potential in developing new materials with specific electronic and optical properties. Such materials are vital for applications in telecommunications, computing, and photovoltaics, highlighting the compound's contribution to advancing material science and engineering (Krause‐Heuer et al., 2013).

Chemical Reactivity and Interactions

Further studies have explored the chemical reactivity and interactions of the compound's derivatives, providing valuable insights into their stability, reactivity patterns, and the formation of complex structures. These findings are crucial for understanding the fundamental principles governing chemical reactions and for designing molecules with desired properties and functions (Antonio et al., 1994).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c17-14-4-3-5-15(18)13(14)11-19-10-12(6-7-16(19)21)24(22,23)20-8-1-2-9-20/h3-7,10H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMSUJDYSOCXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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